6-(1-Boc-4-piperidyl)morpholin-3-one
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Overview
Description
6-(1-Boc-4-piperidyl)morpholin-3-one is a compound that features a morpholine ring fused with a piperidine ring, where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Boc-4-piperidyl)morpholin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving diamines and sulfonium salts.
Introduction of the Boc Group: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Formation of the Morpholine Ring: The morpholine ring is then formed by reacting the Boc-protected piperidine with appropriate reagents, such as epoxides or aziridines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(1-Boc-4-piperidyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, such as amines or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
6-(1-Boc-4-piperidyl)morpholin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-Boc-4-piperidyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing for selective reactions at other sites in the molecule .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: Similar in structure but lacks the morpholine ring.
Morpholin-3-one derivatives: These compounds share the morpholine ring but may have different substituents.
Uniqueness
6-(1-Boc-4-piperidyl)morpholin-3-one is unique due to the combination of the Boc-protected piperidine and morpholine rings. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-oxomorpholin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-6-4-10(5-7-16)11-8-15-12(17)9-19-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
ZJZWNFPMIGXDBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC(=O)CO2 |
Origin of Product |
United States |
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